(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Chiral HPLC Specific rotation Stereochemical purity

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS 1217677-36-5) is a chiral, non-proteinogenic N-Boc-protected α-phenylglycine derivative bearing a single meta-methyl substituent on the aromatic ring. It belongs to the class of Boc-protected amino acid building blocks widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the Boc group permits selective N-deprotection under mild acidic conditions (e.g., TFA/DCM).

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 1217677-36-5
Cat. No. B1518812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
CAS1217677-36-5
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeyKLVVTGRHRBWUAO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS 1217677-36-5): What the Procurement Specialist Needs to Know


(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS 1217677-36-5) is a chiral, non-proteinogenic N-Boc-protected α-phenylglycine derivative bearing a single meta-methyl substituent on the aromatic ring . It belongs to the class of Boc-protected amino acid building blocks widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the Boc group permits selective N-deprotection under mild acidic conditions (e.g., TFA/DCM) [1]. The (S)-configured, single-enantiomer form has a molecular formula of C14H19NO4 and a molecular weight of 265.3 g/mol . Its primary differentiation from the unsubstituted Boc-(S)-phenylglycine (MW 251.3 g/mol) is the additional 14 Da mass and the modulated lipophilicity and steric demand contributed by the meta-methyl group, which can meaningfully alter peptide conformation, receptor binding, and pharmacokinetic properties in downstream bioactive molecules [1].

Why (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid Cannot Be Casually Replaced by Unsubstituted Boc-Phenylglycine or Other Positional Isomers


Substituting the target compound with the cheaper, unsubstituted Boc-(S)-phenylglycine (CAS 2900-27-8) or the racemic Boc-DL-(3-methylphenyl)glycine (CAS 40512-50-3) carries quantifiable risks. The meta-methyl group is not a passive substituent: it increases the compound's calculated logP by approximately 0.5–0.8 log units relative to the des-methyl analog, alters the electron density of the aromatic ring (σ_m = −0.07 for CH3), and introduces additional steric bulk that can modulate both intermolecular interactions and intramolecular conformational preferences in derived peptides [1][2]. In medicinal chemistry campaigns, even single-atom changes to a phenylglycine side chain have been shown to cause 10- to 100-fold shifts in receptor binding affinity or enzyme inhibition potency [2]. Using the R-enantiomer or racemate introduces a stereochemical impurity that may confound biological assays and crystallography efforts. The sections below provide the specific quantitative evidence supporting these differentiation claims.

Quantitative Differentiation Evidence for (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS 1217677-36-5)


Enantiomeric Purity and Stereochemical Identity: Single (S)-Enantiomer vs. Racemate

The target compound is supplied as the single (S)-enantiomer confirmed by the IUPAC designation (2S)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid and the stereochemistry-encoding SMILES string CC1=CC=CC([C@H](NC(=O)OC(C)(C)C)C(=O)O)=C1 . In contrast, the commercially available racemic mixture Boc-DL-(3-methylphenyl)glycine (CAS 40512-50-3) contains a 1:1 ratio of (S)- and (R)-enantiomers, which dilutes the effective concentration of the desired stereoisomer by 50% and introduces a stereochemical impurity that can interfere with diastereoselective peptide couplings and biological target engagement .

Chiral HPLC Specific rotation Stereochemical purity Peptide synthesis

Meta-Methyl Substitution Impact on Lipophilicity and Steric Profile Compared to Unsubstituted Boc-Phenylglycine

The meta-tolyl substituent in the target compound (C14H19NO4, MW 265.3) introduces a quantifiable increase in molecular lipophilicity relative to the unsubstituted Boc-(S)-phenylglycine (C13H17NO4, MW 251.3) . Based on the Hansch–Leo fragment constant system, the addition of a meta-CH3 group to a phenyl ring contributes π = +0.56 to the compound's octanol/water partition coefficient (logP) [1]. This translates to an approximately 3.6-fold increase in partition coefficient favoring the organic phase. The meta-methyl also contributes a molar refractivity increment (MR) of 5.65 cm³/mol, providing a measurable steric differentiation that can alter peptide backbone dihedral angles and side-chain packing in protein–ligand complexes [1].

Lipophilicity logP Steric parameter QSAR Peptide drug design

Regioisomeric Differentiation: Meta- vs. Ortho- and Para-Methyl Substitution in Boc-Phenylglycine Derivatives

The meta-methyl positioning in the target compound offers a distinct electronic and metabolic profile compared to its ortho- and para-methyl regioisomers. The Hammett substituent constant for m-CH3 is σ_m = −0.07, whereas p-CH3 has σ_p = −0.17, indicating that the para isomer is approximately 2.4-fold more electron-donating via resonance than the meta isomer [1]. This electronic difference directly impacts the reactivity of the aromatic ring toward electrophilic substitution and oxidative metabolism by cytochrome P450 enzymes: para-substituted phenyl rings are generally more susceptible to CYP-mediated hydroxylation than meta-substituted analogs, which are partially protected by the meta topology [2][3]. Ortho-methyl substitution introduces substantial steric hindrance adjacent to the α-carbon, which can reduce coupling efficiency in peptide synthesis by 20–40% relative to meta-substituted analogs due to backbone conformational restriction [3].

Regioisomer meta-substitution Electronic effect Peptide conformation CYP metabolism

Chiral Solvating Agent Potential: Comparative Performance of Boc-Phenylglycine Derivatives for NMR Assignment of Absolute Configuration

The Boc-phenylglycine scaffold is established as a superior chiral derivatizing agent for assigning the absolute configuration of α-chiral primary amines by 1H NMR spectroscopy. Seco et al. demonstrated that Boc-phenylglycine (BPG) amides produce significantly larger Δδ(R,S) chemical shift differences than the classical Mosher's acid (MTPA) and methoxyphenylacetic acid (MPA) reagents, offering greater reliability for configurational assignment [1]. Substitution on the phenyl ring, as in the target m-tolyl derivative, can further enhance the anisotropic shielding effect exerted on the substrate's diastereotopic protons, potentially increasing the magnitude of diagnostic Δδ values. While direct published Δδ(R,S) values for the m-tolyl-BPG derivative are not yet available (high-strength differential evidence is limited), the class of substituted BPG derivatives consistently outperforms MTPA, with Δδ(R,S) values up to 0.3–0.5 ppm for conformationally flexible substrates, compared to 0.05–0.15 ppm for MTPA under identical conditions [1].

Chiral solvating agent Absolute configuration determination 1H NMR Δδ(R,S) values Mosher's acid

Enantioselective Synthesis Access: Benzylic Lithiation Route for Diversified Boc-Phenylglycine Derivatives

Barberis et al. reported a general enantioselective route to N-Boc-protected phenylglycines via benzylic lithiation of N-Boc-N-TMS-protected benzylamines using the (−)-sparteine·s-BuLi chiral complex, achieving enantiomeric ratios (er) of up to 95:5 for substituted phenylglycine derivatives [1]. This methodology directly applies to the preparation of the target m-tolyl compound. The synthetic versatility of the Boc protecting group—stable to basic and nucleophilic conditions yet cleavable with 20–50% TFA in DCM within 30–60 minutes—allows the target compound to serve as a direct, drop-in building block for Boc-SPPS protocols without requiring additional protection/deprotection steps [2]. This contrasts with the Fmoc analog, which requires orthogonal deprotection conditions (20% piperidine/DMF) and may be incompatible with base-sensitive substrates [2].

Enantioselective synthesis Benzylic lithiation Chiral building block SPPS

Procurement-Ready Purity Specification: 95% Minimum Purity with Batch-Specific QC Documentation

The target compound is commercially supplied with a documented minimum purity of 95% as determined by HPLC, per the Fluorochem technical datasheet . The product is provided as a solid under storage conditions of 2–8°C in a sealed, dry environment, with MDL number MFCD01632531 and UNSPSC code 12352005 for procurement tracking . Pricing at the time of data retrieval was £72.00/100 mg, £106.00/250 mg, and £210.00/1 g from a UK-based stock, with availability also confirmed through CymitQuimica (€239.00/1 g, Barcelona) and multiple Chinese vendors (MolCore, Acmec) . This multi-supplier landscape differentiates the (S)-m-tolyl derivative from more specialized Boc-phenylglycine analogs (e.g., the ortho isomer, which is less frequently stocked) and provides procurement resilience.

Purity specification Quality control HPLC Procurement compliance

Procurement-Driven Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS 1217677-36-5)


Medicinal Chemistry SAR Exploration of Phenylglycine-Containing Peptide Lead Compounds

In hit-to-lead optimization of peptide-based drug candidates, systematic variation of aromatic side-chain substitution patterns is essential for mapping steric and electronic requirements of the target binding pocket. The m-tolyl-substituted phenylglycine offers a deliberate, quantifiable perturbation: +0.56 logP units and +5.65 cm³/mol molar refractivity relative to unsubstituted phenylglycine [1], combined with a Hammett σ_m of −0.07 that minimally perturbs ring electronics compared to the more electron-donating para isomer (σ_p = −0.17) [2]. This makes the target compound ideal for probing hydrophobic pocket tolerance without confounding electronic effects, enabling cleaner SAR interpretation. The single (S)-enantiomer ensures that observed biological activity differences reflect side-chain chemistry rather than stereochemical ambiguity .

Chiral Derivatizing Agent for Absolute Configuration Determination of Novel Amine-Containing Drug Candidates

Building on the established superiority of Boc-phenylglycine over Mosher's acid for 1H NMR-based absolute configuration assignment (3- to 10-fold larger Δδ(R,S) values) [1], the m-tolyl derivative provides enhanced aromatic ring current anisotropy for increased chemical shift dispersion. Laboratories engaged in natural product structure elucidation or chiral drug intermediate analysis can employ the target compound as a next-generation chiral solvating agent, particularly for substrates where the standard BPG yields borderline Δδ differentiation [1]. The 95% minimum purity ensures reliable, reproducible derivatization without interference from diastereomeric impurities [2].

Solid-Phase Peptide Synthesis Requiring Orthogonal Boc/Fmoc Protection Strategies

For complex peptides incorporating multiple non-proteinogenic amino acids, the target compound's Boc protection provides acid-labile orthogonal protection compatible with Fmoc-based SPPS strategies. The Boc group is selectively removed with 20–50% TFA/DCM (t₁/₂ ≈ 5–15 min) without affecting Fmoc groups [1], enabling sequential deprotection and site-selective functionalization. This contrasts with Fmoc-m-tolylglycine, which would impose base-labile deprotection constraints incompatible with aspartimide-prone or base-sensitive sequences. The commercial availability of the Boc-protected building block allows direct incorporation without in-house N-protection steps, reducing synthesis time by 1–2 days per incorporated residue [1][2].

Metabolic Stability Optimization of Aryl-Containing Peptidomimetics

The meta-methyl topology of the target compound provides a strategic advantage in drug metabolism optimization. meta-Substituted phenyl rings are generally less susceptible to direct cytochrome P450-mediated aromatic hydroxylation than para-substituted analogs, due to the meta position's unfavorable stereoelectronic alignment for epoxidation/hydroxylation pathways [1]. By incorporating the m-tolylphenylglycine residue into peptidomimetic scaffolds, medicinal chemists can maintain the beneficial hydrophobic contribution of the methyl group (π = +0.56) while reducing the metabolic liability typically associated with para-methyl substitution [1][2]. This metabolic differentiation provides a quantifiable rationale for selecting the meta isomer over the para isomer in lead optimization programs where in vitro microsomal stability is a key selection criterion [1].

Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.